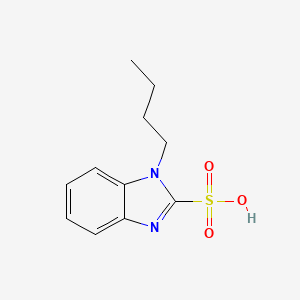

1-butyl-1H-benzimidazole-2-sulfonic acid

Description

BenchChem offers high-quality 1-butyl-1H-benzimidazole-2-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-1H-benzimidazole-2-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butylbenzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)17(14,15)16/h4-7H,2-3,8H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAKIQVCJSSRCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378265 | |

| Record name | 1-butyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300707-13-5 | |

| Record name | 1-butyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-butyl-1H-benzimidazole-2-sulfonic acid

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-butyl-1H-benzimidazole-2-sulfonic acid, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The benzimidazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4][5] This document outlines a reliable synthetic pathway, details the necessary experimental protocols, and discusses the key analytical techniques for the structural elucidation and purity assessment of the target molecule.

Introduction and Rationale

Benzimidazole derivatives are structurally analogous to naturally occurring nucleotides, allowing them to interact with various biopolymers and exhibit diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[6][7] The introduction of a sulfonic acid group at the 2-position of the benzimidazole ring can significantly alter the physicochemical properties of the parent molecule, such as its solubility and potential as a therapeutic agent or a functional material. The N-butyl substituent provides a lipophilic character that can influence the molecule's interaction with biological membranes. This guide presents a robust and well-documented approach to the synthesis and characterization of 1-butyl-1H-benzimidazole-2-sulfonic acid.

Synthetic Strategy and Experimental Protocols

The synthesis of 1-butyl-1H-benzimidazole-2-sulfonic acid is most effectively achieved through a two-step process. This strategy involves the initial preparation of the N-butylated benzimidazole precursor, followed by the introduction of the sulfonic acid group at the 2-position.

Step 1: Synthesis of 1-butyl-1H-benzimidazole

The synthesis of the N-butylated benzimidazole can be accomplished through the condensation of o-phenylenediamine with butyric acid or by the direct N-alkylation of benzimidazole with a butyl halide.[8][9] The latter is often preferred for its cleaner reaction profile and higher yields.

Experimental Protocol: N-alkylation of Benzimidazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzimidazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.2 eq) or sodium hydride (NaH, 1.1 eq), to the solution to deprotonate the imidazole nitrogen.

-

Alkylation: To the stirred suspension, add 1-bromobutane (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 1-butyl-1H-benzimidazole-2-sulfonic acid

An improved and scalable method for the preparation of benzimidazole-2-sulfonic acids involves the oxidation of the corresponding 2-mercaptobenzimidazole derivative.[10][11] This requires the conversion of 1-butyl-1H-benzimidazole to 1-butyl-1H-benzimidazole-2-thione (2-mercapto-1-butyl-1H-benzimidazole) as an intermediate, followed by oxidation.

Experimental Protocol: Synthesis and Oxidation

-

Thionation (Illustrative): A common method for introducing a 2-thione group is the reaction of the corresponding o-phenylenediamine with carbon disulfide. For the N-butylated derivative, a more direct route from 1-butyl-1H-benzimidazole may involve lithiation at the 2-position followed by quenching with elemental sulfur.

-

Oxidation of 1-butyl-1H-benzimidazole-2-thione:

-

In a beaker, suspend 1-butyl-1H-benzimidazole-2-thione (1.0 eq) in water.

-

Add a solution of sodium percarbonate (3.0-4.0 eq) in water portion-wise to the stirred suspension. The reaction is exothermic and should be controlled with an ice bath.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3 to precipitate the sulfonic acid product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-butyl-1H-benzimidazole-2-sulfonic acid.

-

Characterization and Analytical Data

A thorough characterization of the synthesized 1-butyl-1H-benzimidazole-2-sulfonic acid is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of benzimidazole derivatives.[6]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (triplet for the terminal methyl group, multiplets for the methylene groups) and the aromatic protons of the benzimidazole ring system. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the sulfonic acid group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbon atom at the 2-position of the benzimidazole ring, attached to the sulfonic acid group, is expected to have a characteristic chemical shift.

Table 1: Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Butyl-CH₃ | ~0.9 (triplet) | ~13-14 |

| Butyl-CH₂ | ~1.3-1.8 (multiplets) | ~20-35 |

| N-CH₂ | ~4.2-4.5 (triplet) | ~45-50 |

| Aromatic-H | ~7.5-8.0 (multiplets) | ~110-145 |

| C2-SO₃H | - | ~150-160 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[12][13][14]

Table 2: Characteristic FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (sulfonic acid) | 3200-2500 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 2960-2850 |

| C=N and C=C stretch (aromatic) | 1620-1450 |

| S=O stretch (sulfonic acid) | 1250-1150 and 1080-1010 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern. Due to the low volatility of sulfonic acids, techniques such as electrospray ionization (ESI) are often used.[15][16] The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).

Visualizing the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of 1-butyl-1H-benzimidazole-2-sulfonic acid.

Caption: N-alkylation of benzimidazole to form the N-butylated precursor.

Caption: Oxidation of the 2-thione intermediate to the final sulfonic acid product.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of 1-butyl-1H-benzimidazole-2-sulfonic acid. The described protocols are based on established and reliable methods, ensuring a high degree of success for researchers in the field. The comprehensive characterization data presented serves as a benchmark for verifying the successful synthesis of the target compound. The information contained herein is intended to empower scientists in their research and development endeavors involving novel benzimidazole derivatives.

References

-

Hinkley, J. M., Porcari, A. R., Walker, J. A., II, Swayze, E. E., & Townsend, L. B. (1998). An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids and 2-Chlorobenzimidazoles. Synthetic Communications, 28(9), 1703-1710. [Link]

-

Hinkley, J. M., et al. (1998). An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids and 2-Chlorobenzimidazoles. Synthetic Communications. [Link]

-

Heywood, A., Mathias, A., & Williams, A. E. (1970). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry, 42(11), 1272-1276. [Link]

-

Various Authors. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. [Link]

-

Zhong, Z., et al. (n.d.). Negativeion, Chemical-Ionization Mass Spectrometry of Sulfonic Acid Esters of Carbohydrates. [Link]

-

Heywood, A., Mathias, A., & Williams, A. E. (1970). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry. [Link]

-

FT-IR overlay spectrum of N-alkylated benzimidazoles (1-7). ResearchGate. [Link]

-

Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. National Institutes of Health. [Link]

-

Mahalakshmi, C. M., & Chidambaranathan, V. (2014). Synthesis, Spectral Characterization and Antimicrobial Studies of Novel Benzimidazole Derivatives. TSI Journals. [Link]

-

Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343-2347. [Link]

-

Abdullah, A. M., Attia, A. J. K., & Shtykov, S. N. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Al-Mustansiriyah Journal of Science. [Link]

-

Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. [Link]

-

IR spectra of benzimidazole and the complexes. ResearchGate. [Link]

-

FT‐IR spectra of benzimidazole‐containing imide oligomers. ResearchGate. [Link]

-

Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Al-Mustansiriyah Journal of Science. [Link]

-

Al-Masoudi, N. A. L., & Al-Salihi, N. I. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. BioMed Research International. [Link]

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]

-

A Comprehensive Study of N-Butyl-1H-Benzimidazole. MDPI. [Link]

- Method for preparing sulfo-substituted benzimidazole and derivative thereof.

-

Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC advances, 13(46), 32734-32771. [Link]

-

A Comprehensive Study of N-Butyl-1H-Benzimidazole. ResearchGate. [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. [Link]

-

1-Benzyl-1H-benzimidazole-2-sulfonic acid, min 97%, 1 gram. CP Lab Safety. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Benzimidazole,1-butyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 1-butyl-1H-benzimidazole-2-sulfonic acid: A Technical Guide for Researchers

The benzimidazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1] The addition of an N-butyl group and a 2-sulfonic acid moiety significantly influences the molecule's physicochemical properties, such as solubility and potential biological targets. A thorough understanding of its spectroscopic signature is therefore paramount for any research and development endeavor.

Molecular Structure and Key Spectroscopic Features

The structure of 1-butyl-1H-benzimidazole-2-sulfonic acid combines an aromatic benzimidazole ring system with a flexible alkyl chain and a strongly electron-withdrawing sulfonic acid group. This combination dictates a unique spectroscopic fingerprint. The following sections will deconstruct the predicted data for each major analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-butyl-1H-benzimidazole-2-sulfonic acid, we can predict the chemical shifts and coupling patterns for both ¹H and ¹³C nuclei based on data from analogous structures.[2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the butyl chain and the aromatic protons of the benzimidazole core. The sulfonic acid proton is often broad and may exchange with residual water in the solvent.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| H-a (CH₃) | ~ 0.9 | Triplet | 3H | Terminal methyl group of the butyl chain. |

| H-b (CH₂) | ~ 1.3 | Sextet | 2H | Methylene group adjacent to the methyl group. |

| H-c (CH₂) | ~ 1.8 | Quintet | 2H | Methylene group adjacent to the nitrogen-linked CH₂. |

| H-d (N-CH₂) | ~ 4.2 | Triplet | 2H | Methylene group directly attached to the benzimidazole nitrogen. |

| H-5, H-6 | ~ 7.3 - 7.5 | Multiplet | 2H | Aromatic protons on the benzene ring. |

| H-4, H-7 | ~ 7.6 - 7.8 | Multiplet | 2H | Aromatic protons on the benzene ring, likely deshielded. |

| SO₃H | Variable | Broad Singlet | 1H | Acidic proton, position is concentration and solvent dependent. |

Causality of Experimental Choices: DMSO-d₆ is a suitable solvent as it can dissolve both the polar sulfonic acid group and the nonpolar butyl chain, and its residual water peak does not typically interfere with the main signals of interest.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The presence of the electron-withdrawing sulfonic acid group is expected to significantly deshield the C-2 carbon of the benzimidazole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C-a (CH₃) | ~ 14 | Terminal methyl group. |

| C-b (CH₂) | ~ 19 | |

| C-c (CH₂) | ~ 31 | |

| C-d (N-CH₂) | ~ 45 | Carbon directly attached to nitrogen. |

| C-5, C-6 | ~ 123 - 125 | Aromatic carbons. |

| C-4, C-7 | ~ 112 - 115 | Aromatic carbons. |

| C-3a, C-7a | ~ 135 - 142 | Bridgehead aromatic carbons. |

| C-2 | ~ 150 - 155 | Deshielded by both nitrogens and the sulfonic acid group. |

Self-Validating System: The number of signals in both ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule, providing an internal check of the structure.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-butyl-1H-benzimidazole-2-sulfonic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (residual DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1-butyl-1H-benzimidazole-2-sulfonic acid is expected to be characterized by absorptions from the sulfonic acid group, the aromatic ring, and the alkyl chain.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| 3100 - 3000 | Medium | C-H (Aromatic) | Stretching |

| 2960 - 2850 | Medium-Strong | C-H (Alkyl) | Stretching |

| ~2500-3000 | Broad | O-H | Stretching (from SO₃H) |

| ~1620 | Medium | C=N | Stretching (Benzimidazole) |

| ~1460 | Medium | C=C | Stretching (Aromatic) |

| 1250 - 1150 | Strong | S=O | Asymmetric Stretching |

| 1080 - 1030 | Strong | S=O | Symmetric Stretching |

| ~740 | Strong | C-H | Out-of-plane Bending (ortho-disubstituted benzene) |

Expertise & Experience: The broadness of the O-H stretch from the sulfonic acid is a key diagnostic feature, often overlapping with the C-H stretching region. The strong S=O stretching bands are also highly characteristic.[4][5]

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically performs a background subtraction to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and aspects of its structure. For 1-butyl-1H-benzimidazole-2-sulfonic acid, electrospray ionization (ESI) would be the method of choice due to the polar and ionic nature of the sulfonic acid group.

Predicted Mass Spectrometry Data (ESI):

-

Molecular Formula: C₁₁H₁₄N₂O₃S

-

Molecular Weight: 254.31 g/mol

-

Positive Ion Mode ([M+H]⁺): Expected m/z = 255.08

-

Negative Ion Mode ([M-H]⁻): Expected m/z = 253.07

Predicted Fragmentation Pattern:

The fragmentation of the parent ion would likely involve the loss of the butyl group and components of the sulfonic acid group.

-

Loss of SO₃: A common fragmentation for sulfonic acids, leading to a fragment corresponding to 1-butyl-1H-benzimidazole.

-

Loss of the butyl chain (C₄H₉): Cleavage of the N-butyl bond.

-

Sequential loss of ethylene from the butyl chain: A characteristic fragmentation pattern for alkyl chains.[6][7]

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Acquisition:

-

Acquire spectra in both positive and negative ion modes.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

-

To observe fragmentation, perform tandem MS (MS/MS) experiments by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Visualization of Key Concepts

To aid in the understanding of the molecular structure and its relation to the spectroscopic data, the following diagrams are provided.

Caption: General experimental workflow for NMR analysis.

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for the spectroscopic characterization of 1-butyl-1H-benzimidazole-2-sulfonic acid. By leveraging data from structurally related compounds, we have outlined the expected features in ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided experimental protocols offer a starting point for researchers to acquire and interpret data for this molecule and its analogues. As with any predictive analysis, experimental verification is the ultimate standard, and this guide is intended to facilitate, not replace, such empirical work.

References

-

ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). [Image]. Retrieved from [Link]

- Journal of the Chemical Society B: Physical Organic. (1967). The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. RSC Publishing.

-

ResearchGate. (n.d.). IR Spectrum of 1-benzyl-3-alkyl-1H-benzo[d]imidazol-3-ium halide. [Image]. Retrieved from [Link]

- El kihel, et al. (2016). A study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7493-7497.

- Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-benzimidazole-2-sulfonic acid. Retrieved from [Link]

- Uthradgvc. (n.d.). Vibrational Spectra and Qualitative Analysis of Albendazole and Mebendazole.

-

International Journal of Development Research. (n.d.). Study of mass spectra of benzimidazole derivatives. Retrieved from [Link]

- SciSpace. (1994).

-

ResearchGate. (n.d.). 13 C NMR spectra of benzimidazole salt 2i (CDCl 3 , 75 MHz). [Image]. Retrieved from [Link]

- ResearchGate. (2008). (PDF)

-

ResearchGate. (n.d.). 1 H NMR spectra of 4 2 and 2 equiv. of n BuLi in toluene-d 8 at three different temperatures. [Image]. Retrieved from [Link]

- Semantic Scholar. (2008).

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- RSC Publishing. (1961). 455. The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed).

-

PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid. Retrieved from [Link]

-

Georganics. (n.d.). 1H-Benzimidazole-2-sulfonic acid - High purity | EN. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes [Table]. Retrieved from [Link]

- De Gruyter. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

-

PubChemLite. (n.d.). 1h-benzimidazole-2-sulfonic acid (C7H6N2O3S). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031325). Retrieved from [Link]

- ESA-IPB. (n.d.).

-

ResearchGate. (n.d.). 13 C-NMR spectra of benzimidazole salt 2e in CDCl 3 [Image]. Retrieved from [Link]

-

mzCloud. (2014). 2 Phenylbenzimidazole 5 sulfonic acid. Retrieved from [Link]

- ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

- PMC - NIH. (n.d.).

-

SpectraBase. (n.d.). 2-phenyl-1H-benzimidazole-5-sulfonic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

- Canadian Journal of Chemistry. (1970). A simple 1H nmr conformational study of some heterocyclic azomethines.

-

National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole - NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole - NIST WebBook. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. scispace.com [scispace.com]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. journalijdr.com [journalijdr.com]

- 7. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]

A Technical Guide to the Structural Elucidation of 1-butyl-1H-benzimidazole-2-sulfonic acid

An Introductory Note on the Crystalline Structure

As of the latest structural database searches, including the Cambridge Structural Database (CSD), a definitive single-crystal X-ray structure for 1-butyl-1H-benzimidazole-2-sulfonic acid has not been publicly reported. This guide, therefore, serves a dual purpose: firstly, to provide a comprehensive theoretical and practical framework for researchers to determine this crystal structure, and secondly, to offer a predictive analysis of its key structural features based on analogous compounds. This document is intended for researchers, scientists, and drug development professionals who are actively working with or are interested in the synthesis, characterization, and structural properties of benzimidazole derivatives.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

The synthesis of 1-butyl-1H-benzimidazole-2-sulfonic acid is a multi-step process that requires careful control of reaction conditions to ensure high purity, which is a prerequisite for successful crystallization.

Synthetic Pathway

A common and effective route to N-alkylated benzimidazole-2-sulfonic acids involves a two-step process: N-alkylation of a suitable benzimidazole precursor followed by oxidation of a thiol group to the sulfonic acid.

Step 1: N-Alkylation of 2-Mercaptobenzimidazole

The first step is the N-alkylation of 2-mercaptobenzimidazole with a butyl halide (e.g., 1-bromobutane). This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, in the presence of a base to deprotonate the imidazole nitrogen.

-

Protocol:

-

To a solution of 2-mercaptobenzimidazole (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents) and stir at room temperature for 30 minutes.

-

Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, pour it into ice-water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-butyl-1H-benzimidazole-2-thiol.

-

Step 2: Oxidation to Sulfonic Acid

The subsequent step involves the oxidation of the thiol group to a sulfonic acid. This can be achieved using a strong oxidizing agent, such as hydrogen peroxide or potassium permanganate.[1]

-

Protocol:

-

Dissolve the crude 1-butyl-1H-benzimidazole-2-thiol in a suitable solvent, such as acetic acid or an aqueous alkaline solution.

-

Cool the solution in an ice bath and add an excess of 30% hydrogen peroxide dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

The product, 1-butyl-1H-benzimidazole-2-sulfonic acid, may precipitate from the reaction mixture or can be isolated by adjusting the pH and subsequent filtration or extraction.

-

Purification and Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. The purity of the compound is paramount. The crude product should be purified by recrystallization from a suitable solvent or solvent mixture.

-

General Crystallization Protocol:

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) to find a solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature.

-

Slow Evaporation: Prepare a saturated solution of the purified compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but the solvent of the solution is miscible (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

-

Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C), to induce crystallization.

-

Single-Crystal X-ray Diffraction: A Practical Workflow

Once suitable single crystals are obtained, the next phase is to determine the molecular structure using single-crystal X-ray diffraction.

dot digraph X-ray_Workflow { graph [nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

A [label="Crystal Selection & Mounting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Data Collection\n(Diffractometer)"]; C [label="Data Reduction & Integration"]; D [label="Structure Solution\n(Phase Problem)"]; E [label="Structure Refinement"]; F [label="Structure Validation & Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Crystallographic Information File (CIF)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; } caption="Workflow for single-crystal X-ray diffraction analysis."

-

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of each reflection.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[2]

-

Structure Refinement: An initial model of the molecule is built into the electron density map. The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

-

Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final atomic coordinates are deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

-

Predicted Structural Features of 1-butyl-1H-benzimidazole-2-sulfonic acid

In the absence of experimental data, we can predict the key structural features of 1-butyl-1H-benzimidazole-2-sulfonic acid by analogy with related, structurally characterized molecules.

Molecular Geometry

The molecule will consist of a planar benzimidazole ring system. The butyl group at the N1 position will adopt a staggered conformation to minimize steric hindrance. The sulfonic acid group at the C2 position will have a tetrahedral geometry around the sulfur atom.

| Parameter | Predicted Value Range | Basis for Prediction |

| C-S bond length | 1.75 - 1.80 Å | Typical C-S single bond lengths in aromatic sulfonic acids. |

| S-O bond lengths | 1.42 - 1.48 Å | Characteristic of S=O double bonds in sulfonic acids. |

| O-S-O bond angle | ~115 - 120° | Consistent with tetrahedral geometry around the sulfur atom. |

| C-N-C angle in imidazole ring | ~105 - 110° | Based on known benzimidazole crystal structures.[3] |

| Dihedral angle (Benzimidazole plane and C-S-O plane) | Variable | Dependent on crystal packing forces and hydrogen bonding. |

Supramolecular Interactions and Crystal Packing

The sulfonic acid group is a strong hydrogen bond donor and acceptor. Therefore, extensive hydrogen bonding is expected to dominate the crystal packing. The most likely interactions are:

-

Strong O-H···N hydrogen bonds: The acidic proton of the sulfonic acid group may form a strong hydrogen bond with the N3 nitrogen of an adjacent benzimidazole ring.

-

Strong O-H···O hydrogen bonds: The sulfonic acid groups of neighboring molecules are likely to form strong hydrogen bonds with each other, potentially leading to dimeric or catemeric motifs.

-

C-H···O interactions: Weaker C-H···O hydrogen bonds involving the aromatic and aliphatic C-H groups and the sulfonate oxygen atoms will also contribute to the overall crystal packing.

The interplay of these hydrogen bonds will likely result in a dense, three-dimensional network structure. The butyl chains may segregate into hydrophobic layers or interdigitate within the hydrophilic regions formed by the hydrogen-bonded benzimidazole sulfonic acid moieties.

Potential Applications and Significance

Benzimidazole sulfonic acid derivatives are of significant interest in materials science and medicinal chemistry.

-

UV Filters: Phenylbenzimidazole sulfonic acids are widely used as water-soluble UVA and UVB filters in sunscreens and cosmetics.[4] The N-butyl substitution in the target molecule may enhance its lipophilicity, potentially modifying its formulation properties.

-

Proton Conductors: The presence of the acidic sulfonic acid group suggests potential applications in proton exchange membranes for fuel cells, similar to other sulfonated aromatic compounds.

-

Pharmaceutical Scaffolds: The benzimidazole core is a well-known pharmacophore present in numerous bioactive compounds. The sulfonic acid group can improve aqueous solubility and provide a handle for further chemical modification.

The determination of the precise crystal structure of 1-butyl-1H-benzimidazole-2-sulfonic acid is a crucial step in understanding its solid-state properties, which in turn will inform its rational design and application in these fields.

References

-

Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available from: [Link]

-

X-ray crystallography. Wikipedia. Available from: [Link]

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. ScienceDirect. Available from: [Link]

-

A Comprehensive Study of N-Butyl-1H-Benzimidazole. MDPI. Available from: [Link]

-

Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. Available from: [Link]

Sources

physical and chemical properties of 1-butyl-1H-benzimidazole-2-sulfonic acid

An In-depth Technical Guide to the Physicochemical Properties and Characterization of 1-butyl-1H-benzimidazole-2-sulfonic acid

Foreword: The compound 1-butyl-1H-benzimidazole-2-sulfonic acid represents a confluence of three key chemical moieties: a benzimidazole core, a flexible N-butyl substituent, and a strongly acidic sulfonic acid group. While this specific molecule is not extensively documented in publicly accessible literature, its properties can be reliably projected by synthesizing data from its parent structures, namely 1H-benzimidazole-2-sulfonic acid and N-butyl-1H-benzimidazole. This guide provides a comprehensive technical profile of the target molecule, grounded in established chemical principles and extrapolated data, to serve as a foundational resource for researchers in medicinal chemistry, materials science, and catalysis.

Molecular Structure and Core Attributes

1-butyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic organic compound. The core of the molecule is a benzimidazole system, which consists of a benzene ring fused to an imidazole ring. A butyl group is attached to one of the nitrogen atoms of the imidazole ring, and a sulfonic acid group is attached to the C2 position of the imidazole ring.

The presence of the sulfonic acid group (-SO₃H) makes the molecule strongly acidic. Concurrently, the nitrogen atoms of the benzimidazole ring possess basic properties. This combination results in a zwitterionic character, particularly in the solid state, where the acidic proton from the sulfonic acid group can transfer to one of the basic imidazole nitrogens. The N-butyl group introduces lipophilicity, which can influence the molecule's solubility, crystal packing, and interactions with nonpolar environments.

Figure 1: Chemical structure of 1-butyl-1H-benzimidazole-2-sulfonic acid.

Physicochemical Properties

The introduction of the N-butyl group is expected to modify the physical properties of the parent 1H-benzimidazole-2-sulfonic acid by increasing molecular weight and lipophilicity while potentially disrupting intermolecular hydrogen bonding.

| Property | Projected Value / Description | Rationale & References |

| Molecular Formula | C₁₁H₁₄N₂O₃S | Derived from adding a C₄H₈ unit to the parent compound C₇H₆N₂O₃S.[1] |

| Molecular Weight | 254.31 g/mol | Calculated based on the molecular formula. |

| Appearance | White to off-white or pale beige crystalline powder. | This appearance is typical for the parent compound and related benzimidazole derivatives.[2] |

| Melting Point | Expected to be lower than the parent compound's 116-119 °C. | The N-butyl group can disrupt the crystal lattice and hydrogen bonding network present in the unsubstituted analog, typically leading to a lower melting point.[2] |

| Solubility | Soluble in polar protic solvents (e.g., water, methanol, DMSO) and potentially limited solubility in some polar aprotic solvents. | The sulfonic acid group confers high polarity and water solubility. The butyl chain enhances lipophilicity, which may slightly decrease aqueous solubility compared to the parent but improve solubility in less polar solvents like chloroform.[3][4] |

| pKa | pKa₁ < 1 (Sulfonic Acid); pKa₂ ≈ 4-5 (Imidazolium) | Sulfonic acids are strongly acidic. The second pKa corresponds to the protonated benzimidazolium cation. The N-butyl group is a weak electron-donating group and is expected to have only a minor effect on these values. |

Proposed Synthesis and Purification Workflow

A robust and logical synthetic route to 1-butyl-1H-benzimidazole-2-sulfonic acid involves a multi-step process starting from o-phenylenediamine. This pathway ensures regioselective N-alkylation before the formation and subsequent oxidation of the sulfur-containing intermediate.

Figure 2: Proposed synthesis workflow for 1-butyl-1H-benzimidazole-2-sulfonic acid.

Experimental Protocol: Synthesis

Causality Statement: This protocol is designed for regioselective synthesis. Mono-alkylation of o-phenylenediamine is performed first because direct alkylation of 1H-benzimidazole-2-sulfonic acid would be difficult and could lead to a mixture of products. The thiol intermediate is chosen because its subsequent oxidation to sulfonic acid is a well-established and high-yielding transformation.[2][5]

Step 1: Synthesis of N-Butyl-o-phenylenediamine

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the mixture.

-

Slowly add 1-bromobutane (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic base.

-

Evaporate the solvent under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate N-butyl-o-phenylenediamine.

Step 2: Synthesis of 1-Butyl-1H-benzimidazole-2-thiol

-

Dissolve N-butyl-o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.

-

Add potassium hydroxide (KOH, 1.2 eq) and carbon disulfide (CS₂, 1.5 eq).

-

Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the mixture and pour it into cold water.

-

Acidify the aqueous solution with acetic acid until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the thiol product.

Step 3: Oxidation to 1-Butyl-1H-benzimidazole-2-sulfonic acid

-

Suspend the 1-butyl-1H-benzimidazole-2-thiol (1.0 eq) in an aqueous solution of potassium hydroxide (KOH, 3.0 eq).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add hydrogen peroxide (H₂O₂, 30% solution, 4.0-5.0 eq) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) until it is strongly acidic (pH < 2), which will precipitate the product.

-

Collect the solid product by filtration, wash with a small amount of ice-cold water, and dry thoroughly under vacuum. Recrystallization from a water/ethanol mixture can be performed for further purification.

Analytical Characterization

A combination of spectroscopic techniques is essential to confirm the identity, structure, and purity of the synthesized 1-butyl-1H-benzimidazole-2-sulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for structural elucidation. The spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to one another.[6]

Protocol 2: Sample Preparation for ¹H NMR Analysis

-

Accurately weigh 5-10 mg of the dried final product.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the preferred solvent as it effectively dissolves the polar compound and allows for the observation of exchangeable protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & References |

| ~7.6-7.8 | m (multiplet) | 2H | H-4, H-7 (Aromatic) | Protons on the benzene ring adjacent to the fused imidazole ring.[6][7] |

| ~7.2-7.4 | m (multiplet) | 2H | H-5, H-6 (Aromatic) | Protons on the central part of the benzene ring.[6][7] |

| ~4.2-4.4 | t (triplet) | 2H | N-CH₂ -CH₂-CH₂-CH₃ | Methylene group directly attached to the nitrogen, deshielded by the aromatic system. |

| ~1.7-1.9 | m (sextet) | 2H | N-CH₂-CH₂ -CH₂-CH₃ | Methylene group in the butyl chain. |

| ~1.3-1.5 | m (sextet) | 2H | N-CH₂-CH₂-CH₂ -CH₃ | Methylene group in the butyl chain. |

| ~0.9 | t (triplet) | 3H | N-CH₂-CH₂-CH₂-CH₃ | Terminal methyl group of the butyl chain. |

| Variable | br s (broad singlet) | 1H | -SO₃H | The acidic proton is often broad and its chemical shift is highly dependent on concentration and residual water. May not always be observed. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Key Signals (cm⁻¹):

-

3100-3000: Aromatic C-H stretching.

-

2960-2850: Aliphatic C-H stretching from the butyl group.

-

~1620: C=N stretching of the imidazole ring.

-

~1460: C=C stretching of the benzene ring.

-

1250-1150 & 1080-1000: Strong, characteristic asymmetric and symmetric S=O stretching vibrations of the sulfonate group (SO₃⁻), confirming the zwitterionic form.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), the molecule is expected to be detected as its protonated molecular ion [M+H]⁺ or deprotonated ion [M-H]⁻.

-

Expected m/z values:

-

ESI+: 255.0798 (Calculated for [C₁₁H₁₅N₂O₃S]⁺)

-

ESI-: 253.0652 (Calculated for [C₁₁H₁₃N₂O₃S]⁻)

-

Applications and Field Insights

Benzimidazole sulfonic acids are a versatile class of compounds with established and emerging applications.

-

Brønsted Acid Catalysis: Functionalized benzimidazoles bearing sulfonic acid groups have been developed as Brønsted acidic ionic liquids.[8] Their tunable acidity, stability, and potential for recyclability make them attractive catalysts for reactions such as esterification, alkylation, and hydrolysis. The butyl group on the title compound could be used to tune solubility in specific reaction media.

-

UV Filters: Aromatic sulfonic acids, including the well-known 2-phenylbenzimidazole-5-sulfonic acid (Ensulizole), are used as UVB absorbers in sunscreens and cosmetics.[4][9] The chromophore in 1-butyl-1H-benzimidazole-2-sulfonic acid would also absorb in the UV region, and the butyl group could modify its formulation properties in cosmetic bases.

-

Pharmaceutical Scaffolds: The benzimidazole core is a privileged scaffold in medicinal chemistry, found in numerous drugs.[10][11] The sulfonic acid group is often used to improve the aqueous solubility and pharmacokinetic properties of drug candidates. Therefore, this molecule could serve as a valuable building block in drug discovery programs.

Safety and Handling

Based on the parent compound, 1-butyl-1H-benzimidazole-2-sulfonic acid should be handled as a corrosive substance.[1][12]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

References

Click to view references

-

ResearchGate. (2025). Synthesis and applications of novel imidazole and benzimidazole based sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts. [Link]

-

Eur. Chem. Bull. (2023). Synthesis and physicochemical characterization of benzimidazole-sulphonamide derivatives. [Link]

-

PubChem. 1H-Benzimidazole-2-sulfonic acid. [Link]

-

PMC. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. [Link]

-

PubMed. (2020). Novel functions for 2-phenylbenzimidazole-5-sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis. [Link]

-

ResearchGate. Synthesis of benzimidazoles using sulfonic acid functionalized silica. [Link]

-

Georganics. 1H-Benzimidazole-2-sulfonic acid. [Link]

-

SciELO. (2022). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. [Link]

-

MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. [Link]

-

Royal Society of Chemistry. (2016). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. [Link]

-

Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]

-

CP Lab Safety. 1-Benzyl-1H-benzimidazole-2-sulfonic acid, min 97%, 1 gram. [Link]

-

US EPA. 1H-Benzimidazole-6-sulfonic acid, 2-phenyl-. [Link]

-

MDPI. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. [Link]

-

ResearchGate. (2022). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

-

Taylor & Francis Online. (2021). Preparation of functionalized magnetic nanoparticles bearing sulfonic acid as an effective reusable solid acid catalyst for the synthesis of benzothiazoles. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2017). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. [Link]

-

PubChem. 2-Phenylbenzimidazole-5-Sulfonic Acid. [Link]

-

Royal Society of Chemistry. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

Sources

- 1. 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-BENZIMIDAZOLE-2-SULFONIC ACID CAS#: 40828-54-4 [amp.chemicalbook.com]

- 3. A Comprehensive Study of N-Butyl-1H-Benzimidazole [mdpi.com]

- 4. 2-Phenylbenzimidazole-5-Sulfonic Acid | C13H10N2O3S | CID 33919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1H-Benzimidazole-2-sulfonic acid | 40828-54-4 [sigmaaldrich.com]

quantum chemical calculations for 1-butyl-1H-benzimidazole-2-sulfonic acid

An In-Depth Technical Guide to the Quantum Chemical Characterization of 1-butyl-1H-benzimidazole-2-sulfonic acid

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 1-butyl-1H-benzimidazole-2-sulfonic acid. Benzimidazole derivatives are a cornerstone of modern medicinal chemistry, recognized as "privileged structures" due to their wide range of biological activities.[1] The title compound, featuring a flexible butyl group and a strongly acidic sulfonic acid moiety, presents unique structural and electronic characteristics, most notably its propensity to exist as a zwitterion.[2][3] Understanding these characteristics at a quantum-mechanical level is paramount for researchers in drug discovery and materials science. This whitepaper details a robust computational workflow using Density Functional Theory (DFT), explaining the causality behind methodological choices and demonstrating how to interpret the resulting data to predict molecular properties, reactivity, and spectroscopic behavior. The protocols described herein are designed to be self-validating, ensuring scientific integrity and providing a reliable guide for both computational chemists and experimental scientists.

Introduction: The Convergence of Biology and Computation

The benzimidazole scaffold is a bicyclic system that is isosteric with purine, allowing it to interact with a multitude of biological targets. This has led to its incorporation into numerous FDA-approved drugs.[1] The specific molecule of interest, 1-butyl-1H-benzimidazole-2-sulfonic acid, combines this critical pharmacophore with two key functional groups: an N-butyl chain, which modulates lipophilicity and van der Waals interactions, and a C-sulfonic acid group, which imparts high polarity and strong acidity.

The sulfonic acid group's low pKa suggests that under physiological conditions, the molecule will exist predominantly in a zwitterionic form, where the acidic proton is transferred to one of the basic nitrogen atoms of the benzimidazole ring.[2] This intramolecular proton transfer fundamentally alters the molecule's electronic distribution, hydrogen bonding capability, and overall conformation.

Quantum chemical calculations offer an indispensable toolkit to explore these properties in silico. By solving approximations of the Schrödinger equation, we can derive a wealth of information, including:

-

The most stable three-dimensional structure.

-

The distribution of electrons and electrostatic potential.

-

The energies of frontier molecular orbitals (HOMO and LUMO), which govern reactivity.[4]

-

Predicted vibrational (IR/Raman) and electronic (UV-Vis) spectra.

This guide will walk researchers through the theoretical underpinnings and practical application of these calculations, transforming abstract quantum concepts into tangible, predictive data for drug development.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation hinges on the chosen theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) provides the optimal balance of computational efficiency and accuracy.[5][6]

-

Density Functional Theory (DFT): Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach has proven highly effective for a wide range of chemical systems.

-

The B3LYP Functional: Within DFT, the functional defines how the electron exchange and correlation energies are approximated. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic molecules, providing reliable geometric and electronic properties.[4][5][7]

-

The 6-311++G(d,p) Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a robust choice for this system:

-

6-311G: A triple-zeta basis set, providing a flexible description of the valence electrons.

-

++: Adds diffuse functions on both heavy atoms and hydrogens. These are crucial for accurately describing anions, lone pairs, and non-covalent interactions, which are central to the zwitterionic nature of our molecule.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These allow orbitals to change shape and are essential for describing bonding in three-dimensional space accurately.[6]

-

Computational Methodology: A Validated Step-by-Step Protocol

The following protocol outlines a complete workflow for the quantum chemical characterization of 1-butyl-1H-benzimidazole-2-sulfonic acid using a program like Gaussian.[7]

Step 1: Initial Structure Generation

The first step is to build an initial 3D structure of the molecule. This can be done using any molecular building software (e.g., Avogadro, ChemDraw 3D). It is critical to build both the neutral and the zwitterionic tautomers to determine which is the true ground state. The butyl chain should be built in a reasonable, extended conformation.

Step 2: Geometry Optimization

This is the most critical computational step. The goal is to find the coordinates of the atoms that correspond to the lowest energy on the potential energy surface.

Protocol:

-

Load the initial structure file.

-

Set up the calculation type as Opt (Optimization).

-

Specify the theoretical method: B3LYP/6-311++G(d,p).

-

To simulate a biological environment, include a solvent model. The Polarizable Continuum Model (PCM) with water as the solvent (SCRF=(PCM, Solvent=Water)) is an excellent choice.[8]

-

Run the calculation for both the neutral and zwitterionic forms. The structure with the lower final electronic energy is the more stable tautomer.

Causality: An unoptimized structure has internal strain. The optimization algorithm systematically adjusts bond lengths, angles, and dihedrals to relieve this strain, converging on a stable, low-energy conformation. Comparing the energies of different tautomers is the only reliable way to computationally determine the most stable form.[2]

Step 3: Vibrational Frequency Analysis

This calculation must be performed on the optimized geometry from Step 2.

Protocol:

-

Use the optimized coordinates (.chk or .log file).

-

Set up the calculation type as Freq (Frequency).

-

Use the same method and basis set: B3LYP/6-311++G(d,p) and the same solvent model.

Trustworthiness: This step is a self-validating system. A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are found, it indicates the structure is a transition state, not a stable minimum, and further optimization is required. Additionally, this calculation provides the predicted infrared (IR) and Raman spectra, which can be directly compared with experimental data.[9][10]

Step 4: Electronic and Spectroscopic Properties

Using the validated minimum-energy structure, a final single-point energy calculation is performed to derive key electronic and spectroscopic properties.

Protocol:

-

Use the optimized coordinates.

-

Set up a single-point energy calculation (no Opt or Freq keyword).

-

Request additional properties:

-

Pop=NBO: To perform Natural Bond Orbital analysis, which gives insights into charge distribution and orbital interactions.

-

TD(NStates=10): To calculate the first 10 electronic excited states using Time-Dependent DFT (TD-DFT) for predicting the UV-Vis spectrum.[6][11]

-

IOP(6/33=2, 6/42=2): To generate cube files for visualizing orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP).

-

Analysis and Interpretation of (Illustrative) Results

This section presents hypothetical, yet physically plausible, data for the zwitterionic form of 1-butyl-1H-benzimidazole-2-sulfonic acid in water, demonstrating how to interpret the outputs.

Optimized Molecular Geometry

The geometry optimization would likely show the benzimidazole ring system remains largely planar. The butyl chain will adopt a low-energy, staggered conformation. The most significant feature will be the geometry around the sulfonate group and the protonated benzimidazole nitrogen.

| Parameter | Gas Phase (Å) | Water (PCM) (Å) | Rationale for Change |

| S-O Bond Length | 1.48 | 1.50 | Solvation by water weakens the S-O double bond character, slightly elongating it. |

| N-H Bond Length (Imidazolium) | 1.02 | 1.04 | Hydrogen bonding with the solvent continuum polarizes and elongates the N-H bond. |

| C2-S Bond Length | 1.80 | 1.78 | Increased charge separation in the zwitterion, stabilized by solvent, strengthens the C-S bond. |

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key indicators of chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[5]

| Orbital | Energy (eV) | Description |

| LUMO | -1.25 | Delocalized π* orbital across the entire benzimidazole ring system. |

| HOMO | -6.70 | Primarily localized on the sulfonate (-SO₃⁻) group and the π system of the benzene ring. |

| Energy Gap (ΔE) | 5.45 eV | A larger gap suggests high kinetic stability and lower chemical reactivity. |

Expertise: The localization of the HOMO on the sulfonate group confirms its role as the primary site of electron donation (nucleophilicity), while the delocalized LUMO indicates the aromatic system is the primary electron acceptor (electrophilicity).

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It provides an immediate, qualitative guide to reactivity.

-

Deep Red Regions (Most Negative): These would be centered on the oxygen atoms of the sulfonate group, indicating the most potent sites for electrophilic attack or coordination to metal cations.

-

Deep Blue Regions (Most Positive): This area would be located around the acidic proton on the imidazolium nitrogen (N-H), highlighting it as the primary site for nucleophilic attack or deprotonation.

Predicted Vibrational Frequencies

Frequency calculations allow for the assignment of key vibrational modes that can be compared with experimental IR spectra.

| Frequency (cm⁻¹) | Assignment | Expected Intensity |

| 3250 | N⁺-H Stretch (Imidazolium) | Medium |

| 2960-2870 | C-H Stretches (Butyl Chain) | Strong |

| 1620 | C=N Stretch (Aromatic) | Medium |

| 1250 | S=O Asymmetric Stretch | Very Strong |

| 1040 | S=O Symmetric Stretch | Strong |

From Theory to Application: A Unified Vision

The data generated through this computational workflow has direct, actionable implications for researchers.

-

For Drug Development Professionals:

-

Structure-Activity Relationship (SAR): The MEP map and orbital analysis can explain why modifications to the structure lead to changes in biological activity. For example, the highly negative sulfonate group might be a key pharmacophoric feature for binding to a positively charged receptor site.[12]

-

ADME Prediction: The calculated molecular properties (e.g., dipole moment, surface area) can serve as inputs for models that predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1]

-

-

For Researchers and Scientists:

-

Spectroscopic Analysis: The predicted IR and UV-Vis spectra can aid in the interpretation of experimental data, confirming the identity and purity of a synthesized compound.[11][13]

-

Materials Science: The sulfonic acid group makes this molecule a candidate for proton-conducting materials. Computational analysis of intermolecular interactions (e.g., hydrogen bonding networks) can help predict how these molecules will pack in a solid state to facilitate proton transport.[2]

-

Conclusion

Quantum chemical calculations, particularly using DFT with appropriate functionals and basis sets, provide a powerful, predictive, and validated approach to characterizing complex molecules like 1-butyl-1H-benzimidazole-2-sulfonic acid. This guide has detailed a comprehensive workflow, from initial structure generation to the interpretation of electronic and spectroscopic properties. By explaining the causality behind each step, researchers can confidently apply these methods to gain fundamental insights into molecular structure, stability, and reactivity, thereby accelerating innovation in both pharmaceutical and materials research.

References

-

Pérez-Villanueva, M., et al. (2007). Molecular modeling of some 1H-benzimidazole derivatives with biological activity against Entamoeba histolytica: a comparative molecular field analysis study. Bioorganic & Medicinal Chemistry, 15(2), 1117-26.

-

Al-Sawaff, Z.H., et al. (2020). Quantum chemical study on two benzimidazole derivatives. Journal of Amasya University the Institute of Sciences and Technology, 1(1), 1-13.

-

Wang, Z., et al. (2011). Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. Chemical Biology & Drug Design, 78(2), 231-41.

-

Tahlan, S., et al. (2019). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. In Silico Pharmacology, 7(1), 7.

-

Al-Sawaff, Z.H., et al. (2020). QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES. DergiPark.

-

Bayat, Z., et al. (2011). Prediction of Henry's Law Constant of Benzimidazole derivatives Using Quantum Chemical calculation. Journal of Chemical and Pharmaceutical Research, 3(4), 561-564.

-

Misiewicz, J. P., et al. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. The Journal of Chemical Physics, 152(1), 014302.

-

Al-Rawashdeh, N. A., et al. (2014). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 19(11), 17616-17628.

-

Akkurt, M., et al. (2019). Crystal structure, Hirshfeld surface analysis, calculations of intermolecular interaction energies and energy frameworks and the DFT-optimized molecular structure of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one. Acta Crystallographica Section E, 75(Pt 5), 682-689.

-

Das, A., et al. (2015). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Journal of Chemical Sciences, 127, 1037-1045.

-

Shchavlinsky, D. V., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(19), 6245.

-

Ji, Y. (2014). UV-vis absorption spectra of 2-phenylbenzimidazole-5-sulfonic acid (PBSA) at different pH values. ResearchGate.

-

Wikipedia contributors. (2024). Sulfonic acid. Wikipedia, The Free Encyclopedia.

-

Güllüoğlu, M. T., & Kurt, M. (2022). Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule. Journal of the Turkish Chemical Society Section A: Chemistry.

Sources

- 1. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure, Hirshfeld surface analysis, calculations of intermolecular interaction energies and energy frameworks and the DFT-optimized molecular structure of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of N-Alkylated Benzimidazole Sulfonic Acids

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole core, a fused heterocyclic system of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic introduction of N-alkyl and sulfonic acid functionalities has given rise to a class of compounds with significant and diverse biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of N-alkylated benzimidazole sulfonic acids, delving into the foundational synthetic strategies, the causal logic behind experimental choices, and detailed protocols for their preparation and characterization.

Historical Context: The Emergence of a Privileged Heterocycle

The story of N-alkylated benzimidazole sulfonic acids is intrinsically linked to the broader history of benzimidazole chemistry. The first synthesis of the parent benzimidazole was reported in 1872 by Hoebrecker.[2] However, it was the discovery in the 1950s that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is a key component of vitamin B12 that ignited significant interest in this heterocyclic system as a potential source of chemotherapeutic agents.[3] This discovery spurred extensive research into the synthesis and functionalization of the benzimidazole core, laying the groundwork for the eventual development of more complex derivatives.

The initial therapeutic breakthrough for benzimidazoles came with the discovery of thiabendazole in 1961, the first of its class to be used as an anthelmintic agent.[1][3] This success led to the development of a wide array of benzimidazole-based drugs with diverse therapeutic applications, including proton pump inhibitors, antihistamines, and anticancer agents.[1][4]

The journey towards N-alkylated benzimidazole sulfonic acids involved the convergence of three key synthetic advancements:

-

Formation of the Benzimidazole Core: The development of reliable methods for constructing the benzimidazole ring system.

-

N-Alkylation: The introduction of alkyl substituents onto the nitrogen atoms of the imidazole ring.

-

Sulfonation: The attachment of a sulfonic acid group to the benzimidazole scaffold.

Foundational Synthetic Strategies: Building the Core Structure

The most fundamental and historically significant method for synthesizing the benzimidazole core is the Phillips condensation , first described in 1928. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, typically hydrochloric acid.[5][6]

The elegance of the Phillips condensation lies in its simplicity and versatility. The choice of carboxylic acid directly determines the substituent at the 2-position of the benzimidazole ring.

Experimental Protocol: Phillips Condensation for 2-Substituted Benzimidazoles

Objective: To synthesize a 2-substituted benzimidazole, the foundational precursor for N-alkylation and sulfonation.

Materials:

-

o-Phenylenediamine

-

Carboxylic acid (e.g., acetic acid for a 2-methyl substituent)

-

4M Hydrochloric acid

-

Sodium hydroxide solution (for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine in an excess of 4M hydrochloric acid.

-

Add the desired carboxylic acid to the solution.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a sodium hydroxide solution until a precipitate forms.

-

Collect the crude product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-substituted benzimidazole.

Causality of Experimental Choices:

-

Acid Catalyst: The mineral acid protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. It also facilitates the dehydration step in the cyclization process.

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

-

Neutralization: The addition of a base is crucial to deprotonate the benzimidazolium salt formed during the reaction, leading to the precipitation of the neutral benzimidazole product.

Fig. 1: Phillips Condensation Workflow.

The Advent of N-Alkylation: Modulating Physicochemical Properties

N-alkylation of the benzimidazole scaffold is a critical step in the synthesis of the target compounds and a key strategy for modulating the biological activity of the parent molecule.[7] The introduction of alkyl groups can significantly impact properties such as solubility, lipophilicity, and receptor binding affinity.

Historically, N-alkylation of benzimidazoles has been achieved through classical nucleophilic substitution reactions. The benzimidazole nitrogen acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide.[8] The reaction is generally carried out in the presence of a base to deprotonate the benzimidazole, thereby increasing its nucleophilicity.

Experimental Protocol: N-Alkylation of a 2-Substituted Benzimidazole

Objective: To introduce an alkyl group at the N-1 position of a pre-formed benzimidazole.

Materials:

-

2-Substituted benzimidazole

-

Alkyl halide (e.g., ethyl bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

-

To a solution of the 2-substituted benzimidazole in DMF, add a suitable base such as potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl halide dropwise to the reaction mixture.

-

Stir the reaction at a temperature ranging from room temperature to 50°C for 3-4 hours, monitoring the reaction by TLC.[9]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

Base: The base is essential for deprotonating the N-H of the imidazole ring, generating the more nucleophilic benzimidazolide anion, which readily attacks the alkyl halide.